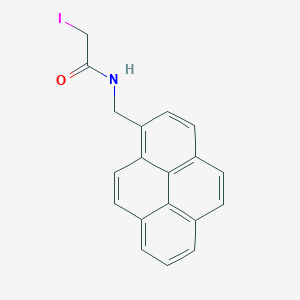

N-(1-Pyrenemethyl)iodoacetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-iodo-N-(pyren-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLXDHPIAFAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376361 | |

| Record name | N-(1-Pyrenemethyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153534-76-0 | |

| Record name | N-(1-Pyrenemethyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Foundations of N 1 Pyrenemethyl Iodoacetamide S Utility

Covalent Labeling Mechanism via Thiol-Iodoacetamide Reaction

The primary application of N-(1-Pyrenemethyl)iodoacetamide as a molecular probe is its ability to form a stable covalent bond with thiol groups, a reaction that is fundamental to its function. fishersci.ie

Specificity for Cysteine Residues

The iodoacetamide (B48618) moiety of N-(1-Pyrenemethyl)iodoacetamide is an alkylating agent that demonstrates a high degree of specificity for the thiol (sulfhydryl) group of cysteine residues within proteins. scbt.comnih.govwikipedia.org This reaction, a bimolecular nucleophilic substitution (SN2) reaction, occurs when the deprotonated thiol group, the thiolate anion (S-), acts as a nucleophile. nih.gov The thiolate attacks the electrophilic carbon atom of the iodoacetamide, which is adjacent to the iodine atom. This results in the displacement of the iodine as a leaving group. nih.gov

The reaction is most efficient at a pH between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to facilitate the nucleophilic attack. atto-tec.com While iodoacetamides are highly selective for thiols, they can occasionally react with other nucleophilic amino acid residues like histidine or methionine, particularly at alkaline pH. atto-tec.com

Formation of Stable Thioether Bonds

The covalent bond formed between the cysteine residue and N-(1-Pyrenemethyl)iodoacetamide is a stable thioether linkage. nih.govatto-tec.com This irreversible bond ensures that the pyrene (B120774) probe remains securely attached to the protein of interest throughout subsequent experimental manipulations and analyses. nih.gov The stability of this bond is crucial for accurately reporting on the local environment and proximity relationships within the protein structure without the risk of the probe dissociating. thermofisher.com

Pyrene Fluorescence Characteristics in Molecular Probing

The pyrene moiety of N-(1-Pyrenemethyl)iodoacetamide possesses distinct fluorescence properties that are highly sensitive to its immediate environment, making it an exceptional tool for molecular probing. nih.govnih.govmdpi.comnih.govnih.gov

Monomer Emission Spectroscopy

When a pyrene molecule is excited and is not in close proximity to another pyrene molecule, it exhibits a characteristic monomer fluorescence emission spectrum. mdpi.comnih.gov This spectrum is distinguished by a series of well-defined vibronic bands, typically appearing at approximately 375, 379, 385, 395, and 410 nm. nih.gov The relative intensities of these bands are sensitive to the polarity of the microenvironment surrounding the pyrene probe. This feature allows researchers to glean information about the local environment of the labeled cysteine residue within a protein. nih.gov For instance, changes in protein conformation that alter the solvent exposure of the labeled site can be detected through shifts in the monomer emission spectrum. nih.gov

Excimer Fluorescence as a Proximity and Conformational Indicator

A key feature of pyrene that makes it a powerful tool for studying molecular proximity and conformational changes is its ability to form an excimer. nih.govmdpi.comnih.govnih.govnih.govacs.orgnih.govrsc.org

An excimer, or "excited-state dimer," is a complex formed between an excited pyrene molecule and a neighboring ground-state pyrene molecule. mdpi.comnih.govnih.govresearchgate.net This interaction is only favorable in the excited state and requires the two pyrene rings to be in very close proximity, typically within 10 Å of each other. nih.gov The formation of an excimer results in a new, broad, and unstructured fluorescence emission band at a significantly longer wavelength than the monomer emission, generally centered around 450-550 nm. mdpi.comnih.gov

This phenomenon provides a direct spectroscopic measure of the proximity between two pyrene-labeled sites. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive indicator of the distance between the two probes. A high E/M ratio signifies that the labeled residues are close to one another, while a low ratio indicates they are farther apart. This principle is widely used to study protein folding, conformational changes, and intermolecular interactions. nih.govnih.gov For example, a decrease in excimer fluorescence upon the binding of a ligand can indicate a conformational change that increases the distance between the two labeled cysteine residues. nih.gov The long fluorescence lifetime of the pyrene excimer, which can be around 40-60 ns, also facilitates time-resolved fluorescence measurements, allowing for more sensitive detection in complex biological samples. mdpi.comacs.org

Table 1: Spectroscopic Properties of Pyrene Monomer and Excimer

| Feature | Pyrene Monomer | Pyrene Excimer |

|---|---|---|

| Emission Wavelength | ~370-420 nm mdpi.com | ~450-550 nm mdpi.com |

| Stokes Shift | ~140 nm mdpi.com | |

| Fluorescence Lifetime | ~40-60 ns mdpi.com | |

| Emission Spectrum | Structured with vibronic bands nih.gov | Broad and unstructured youtube.com |

| Formation Requirement | Isolated pyrene molecule | Proximity of an excited and a ground-state pyrene molecule (~10 Å) nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(1-Pyrenemethyl)iodoacetamide |

| Cysteine |

| Histidine |

| Methionine |

| Thioether |

Sensitivity to Inter-Pyrene Distance and Orientation

A hallmark of pyrene-based probes like N-(1-Pyrenemethyl)iodoacetamide is their ability to form "excimers," or excited-state dimers. An excimer is formed when an excited pyrene molecule comes into close proximity with a ground-state pyrene molecule. researchgate.netyoutube.com This interaction leads to the formation of a transient complex that emits fluorescence at a significantly longer wavelength (typically around 480 nm) compared to the monomer emission (around 376-400 nm). researchgate.netthermofisher.comnih.gov

The formation of an excimer is exquisitely sensitive to both the distance and the orientation between the two interacting pyrene moieties. researchgate.net For efficient excimer formation to occur, the two pyrene rings must be nearly parallel and separated by a distance of approximately 3.4-3.7 Å, with a significant overlapping area. researchgate.net This strict spatial requirement makes excimer fluorescence a highly sensitive "spectroscopic ruler" for probing intermolecular and intramolecular distances on the angstrom scale. nih.gov

For instance, when N-(1-Pyrenemethyl)iodoacetamide is used to label cysteine residues in proteins, the appearance of excimer fluorescence provides direct evidence that the labeled sites are in close spatial proximity. nih.govnih.gov This principle has been applied to study protein folding, conformational changes, and the assembly of protein subunits. thermofisher.comnih.gov The intensity of the excimer emission relative to the monomer emission can provide quantitative information about the population of interacting pyrene-labeled molecules.

Key Parameters for Pyrene Excimer Formation:

| Parameter | Optimal Range | Reference |

| Interplanar π-π distance | 3.4-3.7 Å | researchgate.net |

| Overlapping area | 40-80 % | researchgate.net |

| Proximity for excimer formation | ~10 Å | nih.gov |

Environmental Sensitivity of Pyrene Fluorescence (Polarity, Fluidity)

The fluorescence emission spectrum of the pyrene monomer is highly sensitive to the polarity of its immediate microenvironment. researchgate.net Specifically, the ratio of the intensities of two of its vibrational fine-structure bands in the monomer emission spectrum (often denoted as the I₁/I₃ ratio) is a reliable indicator of the surrounding solvent's polarity. rsc.org In non-polar environments, the fine structure is well-resolved, while in polar environments, the peaks broaden and the intensity ratios change. youtube.comresearchgate.net This "pyrene polarity probe" capability is a significant advantage when studying biological systems, as it allows for the characterization of the local environment within a protein or membrane. researchgate.netnih.gov

Furthermore, the fluorescence of pyrene is influenced by the fluidity or viscosity of the surrounding medium. acs.org In more viscous environments, the rate of collisional quenching is reduced, which can lead to an increase in fluorescence lifetime and quantum yield. This sensitivity to the local viscosity can be utilized to probe the dynamics of molecular environments.

Solvent Effects on Pyrene Fluorescence:

| Solvent | Polarity | I₁/I₃ Ratio | Reference |

| Hexane | Non-polar | Low | researchgate.net |

| Dichloromethane | Intermediate | Intermediate | researchgate.net |

| Acetonitrile | Polar | High | researchgate.net |

| DMSO | Polar | High | researchgate.net |

Fluorescence Lifetime Analysis

N-(1-Pyrenemethyl)iodoacetamide and its conjugates are known for their exceptionally long fluorescence lifetimes, often exceeding 100 nanoseconds in the absence of quenchers. thermofisher.com This long lifetime is a crucial attribute for several reasons. Firstly, it provides a greater time window for an excited pyrene molecule to encounter a ground-state partner and form an excimer. nih.gov Secondly, it enhances the sensitivity of the probe to dynamic quenching processes. nih.gov

Fluorescence lifetime analysis, often performed using time-correlated single photon counting (TCSPC), can distinguish between different fluorescent species in a sample. nih.gov For example, the monomer and excimer forms of pyrene have distinct fluorescence lifetimes. nih.gov By analyzing the fluorescence decay kinetics, researchers can gain insights into the rates of association and dissociation of pyrene-labeled molecules, as well as the presence of different populations of probes in varying environments. nih.govresearchgate.net The long lifetime of pyrene also allows for time-gated fluorescence measurements, which can be used to suppress background fluorescence from other molecules with shorter lifetimes, thereby improving the signal-to-noise ratio in complex biological samples. researchgate.net

Typical Fluorescence Lifetimes of Pyrene Derivatives:

| Species | Condition | Typical Lifetime (ns) | Reference |

| Pyrene Monomer | Deoxygenated Cyclohexane | 382 | colostate.edu |

| Pyrene Monomer | In membranes | Biphasic, concentration-independent | nih.gov |

| Pyrene Excimer | Varies | Long | researchgate.net |

| Py-BP-R2 | In neuronal protein extract | >39 | researchgate.net |

| Free HL3 | Solution | 13.3 | nih.gov |

| L3-NJ | Bound to nanojar | 5.4 | nih.gov |

Förster Resonance Energy Transfer (FRET) Applications with N-(1-Pyrenemethyl)iodoacetamide

While pyrene is well-known for its excimer-forming properties, it can also participate in Förster Resonance Energy Transfer (FRET) as a donor fluorophore. FRET is a non-radiative energy transfer process that occurs between a donor and an acceptor fluorophore when they are in close proximity (typically 10-100 Å). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.

Pyrene's long fluorescence lifetime and its emission spectrum in the near-UV to blue region make it a suitable FRET donor for a variety of acceptor dyes, such as perylene (B46583). nih.govnih.govrsc.org The use of N-(1-Pyrenemethyl)iodoacetamide in FRET studies allows for the site-specific labeling of biomolecules, enabling the measurement of intramolecular or intermolecular distances that are beyond the range of excimer formation.

A notable FRET pair is pyrene and perylene, which has a Förster distance (R₀) of approximately 22.3 Å. nih.govnih.gov This distance is the donor-acceptor separation at which the FRET efficiency is 50%. This particular FRET pair has been successfully employed in nucleic acid hybridization assays. nih.govnih.gov The sensitivity of FRET to distance makes it a powerful tool for studying a wide range of biological processes, including protein-protein interactions, protein-nucleic acid interactions, and conformational changes in macromolecules.

Characteristics of the Pyrene-Perylene FRET Pair:

| Parameter | Value | Reference |

| Donor | Pyrene | nih.govnih.gov |

| Acceptor | Perylene | nih.govnih.gov |

| Förster Distance (R₀) | 22.3 Å | nih.govnih.gov |

| Distance Determination Range | 11-32 Å | nih.gov |

Applications of N 1 Pyrenemethyl Iodoacetamide in Nucleic Acid Research

Nucleic Acid Labeling and Tracking

N-(1-Pyrenemethyl)iodoacetamide serves as a fluorescent label for nucleic acids, enabling their detection and tracking. The process involves the introduction of a thiol group into a DNA or RNA oligonucleotide, typically at a terminal position. The iodoacetamide (B48618) moiety of the compound then reacts specifically with this thiol group, forming a stable covalent bond and attaching the pyrene (B120774) fluorophore to the nucleic acid. nih.govatto-tec.com This method provides a robust way to create fluorescently tagged nucleic acids for various applications. nih.gov

While direct intracellular tracking of nucleic acids labeled solely with N-(1-Pyrenemethyl)iodoacetamide is not extensively documented, the principle is well-established with other pyrene derivatives. For instance, pyrene-labeled chitosan (B1678972) polymers have been successfully used to deliver and track nucleic acids in living cells. acs.org Fluorescence microscopy allows for the visualization of the pyrene-labeled complexes, confirming cellular uptake and monitoring their endosomal escape and subsequent release of nucleic acid cargo into the nucleus. acs.org The inherent sensitivity of the pyrene fluorophore to its microenvironment can also provide information about its location within different cellular compartments or its association with other molecules. nih.gov The general methodology for labeling oligonucleotides with fluorescent iodoacetamides is a standard procedure, providing the foundation for creating probes for such tracking and detection experiments. nih.gov

Probing Nucleic Acid Hybridization Dynamics

A significant application of N-(1-Pyrenemethyl)iodoacetamide is in the study of nucleic acid hybridization, the process by which two complementary single-stranded nucleic acid molecules form a double-stranded structure. The formation of pyrene excimers provides a distinct fluorescent signal that can be used to monitor these events in real-time.

The Excimer-Forming Two-Probe Hybridization (ETPH) method is a powerful homogeneous assay that leverages the pyrene excimer phenomenon to detect specific nucleic acid sequences. nih.gov In this system, two separate oligonucleotide probes are designed to be complementary to adjacent sequences on a single target nucleic acid strand. nih.govthermofisher.com One probe is labeled with a pyrene derivative, such as N-(1-Pyrenemethyl)iodoacetamide, at its 3'-terminus, while the second probe is labeled with a pyrene derivative at its 5'-terminus. thermofisher.com

When these two probes hybridize to the target sequence, the two pyrene molecules are brought into close proximity. This close arrangement allows for the formation of an excimer upon excitation with light. The excimer emits light at a characteristic, longer wavelength (around 495 nm) compared to the emission of the individual pyrene monomers. thermofisher.com This appearance of the excimer fluorescence band serves as a direct and specific signal indicating that hybridization has occurred. nih.govthermofisher.com

The efficiency of excimer formation, and thus the intensity of the resulting fluorescent signal, is highly dependent on several factors, including the molecular design of the probes and the surrounding environmental conditions.

Linker Length: The length of the chemical linker that connects the pyrene residue to the oligonucleotide backbone is a critical parameter. nih.gov Research has shown that the optimal linker length is crucial for achieving intense excimer emission. If the linkers are too short or too long, they may not allow the two pyrene residues to adopt the ideal face-to-face stacking configuration required for efficient excimer formation. nih.govfishersci.ie Studies comparing different probe pairs, such as a N-(1-Pyrenemethyl)iodoacetamide-labeled probe and a pyrene butanoic acid-labeled probe, have demonstrated that finding the best pair of linker arms is essential for maximizing the signal. nih.govfishersci.ie

Environmental Conditions: The chemical environment of the hybridization reaction also significantly impacts excimer formation.

Solvents: The presence of organic solvents like dimethylformamide (DMF) can influence the quantum efficiency of excimer emission. nih.govfishersci.ie

Salt Concentration: The concentration of salts, such as sodium chloride (NaCl), also affects the signal intensity. nih.gov

The ETPH method provides a sensitive means to monitor the formation of the nucleic acid duplex and assess its stability. The intensity of the excimer fluorescence is directly proportional to the amount of target-probe hybrid formed. This relationship allows for the quantitative determination of target nucleic acid concentrations. For example, the ETPH method has been successfully used to determine the concentration of 16S rRNA from Vibrio mimicus cells. nih.gov

Furthermore, the stability of the duplex can be analyzed by measuring the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands. By monitoring the decrease in excimer fluorescence as the temperature is increased, a melting curve can be generated to determine the Tm of the hybrid. thermofisher.comfishersci.ie This provides valuable information about the thermodynamic stability of the nucleic acid duplex under various conditions. fishersci.ie

Exploration of Nucleic Acid-Protein Interactions

N-(1-Pyrenemethyl)iodoacetamide has also been employed to investigate the intricate interactions between nucleic acids and proteins. By labeling a protein with this pyrene derivative, researchers can monitor changes in the protein's conformation and activity upon binding to DNA or RNA.

Probing Cellular Microenvironments and Membrane Systems with N 1 Pyrenemethyl Iodoacetamide

Assessment of Membrane Polarity and Fluidity

The fluorescence emission spectrum of the pyrene (B120774) group is highly sensitive to the polarity of its microenvironment. nih.govnih.gov This property is exploited to assess the local polarity within biological membranes.

Polarity Assessment: The pyrene monomer emission spectrum displays a characteristic fine structure consisting of several distinct vibrational bands. The intensity ratio of these peaks, particularly the ratio of the first and third peaks (I₁/I₃), often referred to as the Py value, is strongly dependent on the polarity of the solvent. nih.gov In a nonpolar environment, such as the hydrophobic core of a lipid bilayer, the third peak shows a significant increase in intensity relative to the first. Conversely, in a polar, aqueous environment, the first peak is more prominent. By measuring this ratio for N-(1-Pyrenemethyl)iodoacetamide attached to a membrane protein, researchers can determine the polarity of the specific site where the probe is located, indicating whether it is exposed to water or buried within the lipid phase. nih.gov

Fluidity Assessment: Membrane fluidity, or the ease of movement within the lipid bilayer, can also be assessed using pyrene-based probes. bmglabtech.com In a more fluid membrane, the lateral diffusion of pyrene-labeled molecules is faster, increasing the probability of collisions between them. When an excited pyrene molecule collides with a ground-state pyrene molecule, they can form an "excited-state dimer" or excimer . This excimer fluoresces at a longer, broader wavelength (centered around 460-480 nm) compared to the structured monomer emission. nih.govexlibrisgroup.com The ratio of excimer to monomer fluorescence intensity (E/M) is therefore directly related to the collision frequency, which in turn depends on the probe concentration and the fluidity of the membrane. dntb.gov.ua An increase in the E/M ratio signifies higher membrane fluidity.

Localization within Specific Cellular Compartments

The targeted reactivity of N-(1-Pyrenemethyl)iodoacetamide allows for its use in identifying and studying specific subcellular locations.

Because the iodoacetamide (B48618) group selectively forms a stable thioether bond with cysteine residues, the probe can be directed to a protein of interest. nih.govnih.gov If this target protein is known to reside in a specific organelle or cellular compartment, the pyrene fluorescence can be used to report on the biophysical properties of that location.

Modern molecular biology techniques enable the introduction of cysteine residues at specific sites in a protein through site-directed mutagenesis. This allows researchers to strategically place the N-(1-Pyrenemethyl)iodoacetamide probe in a precise location within a cell. For example, a study involving a chimeric Archaeal ferritin (HumAfFt) labeled with a pyrene derivative demonstrated this principle. The labeled protein was actively taken up into HeLa cells, allowing its intense excimer fluorescence to be visualized inside the cell via two-photon microscopy, confirming its cellular uptake and localization. rsc.org This approach enables the study of not just the membrane, but also the environment within various intracellular organelles.

Studies of Membrane Protein Oligomerization and Interactions

One of the most powerful applications of N-(1-Pyrenemethyl)iodoacetamide is in the study of protein-protein interactions and oligomerization, which is the process of proteins assembling into multi-unit complexes. nih.govmdpi.com This is accomplished by leveraging the distance-dependent nature of pyrene excimer fluorescence. nih.gov

The formation of a pyrene excimer requires two pyrene molecules to be in very close proximity, typically within 10 Å of each other. nih.govnih.gov By labeling a protein with N-(1-Pyrenemethyl)iodoacetamide, the appearance of an excimer fluorescence signal is a definitive indicator that two labeled protein molecules are interacting or have formed a dimer or higher-order oligomer. mdpi.com

A classic study utilized N-(1-pyrenyl)iodoacetamide to label rabbit skeletal muscle actin. nih.gov Upon polymerization of G-actin (monomers) into F-actin (a polymer), the fluorescence intensity at 407 nm increased approximately 25-fold. This dramatic enhancement indicated a significant change in the local environment of the probe upon oligomerization. Furthermore, when the F-actin filament was bound by the protein heavy meromyosin, the fluorescence was significantly reduced, signaling another conformational change resulting from this protein-protein interaction. nih.gov

Another investigation used a pyrene-labeled ferritin protein to study its self-assembly from dimers into a 24-unit cage-like structure. rsc.org The changes in pyrene excimer fluorescence provided detailed kinetic and thermodynamic information about the oligomerization process, demonstrating it to be a highly cooperative event. rsc.org

Table 1: Research Findings on Protein Oligomerization using Pyrene-Based Probes This table is interactive. You can sort and filter the data.

| Protein Studied | Probe Used | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Rabbit Skeletal Muscle Actin | N-(1-pyrenyl)iodoacetamide | ~25-fold increase in fluorescence intensity upon polymerization. | A local structural change occurs in the actin protomer when it oligomerizes into a filament. | nih.gov |

| Rabbit Skeletal Muscle Actin | N-(1-pyrenyl)iodoacetamide | Fluorescence intensity reduced to ~25% upon binding of heavy meromyosin. | The binding of a partner protein alters the local conformation of the actin protomer within the filament. | nih.gov |

Lipid-Protein Interactions and Helical Rearrangements

The sensitivity of pyrene excimer fluorescence to intramolecular distances makes it an exceptional tool for detecting conformational changes within a single protein, such as the rearrangement of its helical domains, particularly upon interaction with lipids. nih.govdntb.gov.ua

To study such changes, a protein can be engineered to have two cysteine residues at different strategic locations, for instance, on two separate alpha-helices. Labeling both sites with N-(1-Pyrenemethyl)iodoacetamide creates a system where intramolecular excimer fluorescence can occur if the two helices are close together.

A study on the insect apolipoprotein III (apoLp-III) provides a clear example. nih.gov This protein is composed of a bundle of five alpha-helices. Researchers introduced two cysteine residues, one on helix 2 and another on helix 3, and labeled them with a pyrene probe.

In its lipid-free, monomeric state, the protein exhibited strong excimer fluorescence, indicating that helix 2 and helix 3 were in close proximity within the folded bundle. nih.gov

When the protein interacted with phospholipid vesicles, a significant decrease in excimer fluorescence was observed. This loss of signal indicated that upon binding to the lipid surface, the helical bundle opened up, causing the two labeled helices to move away from each other. nih.gov

This method provides direct evidence for large-scale conformational changes that are central to the function of many membrane-associated proteins.

Table 2: Research Findings on Lipid-Protein Interactions using Pyrene-Based Probes This table is interactive. You can sort and filter the data.

| Protein Studied | Probe Used | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Apolipophorin III (double-cysteine mutant) | N-(1-pyrene)maleimide | Strong excimer fluorescence in the lipid-free state. | In the soluble form, the helices bearing the pyrene probes (helix 2 and helix 3) are in close proximity (<10 Å). | nih.gov |

Methodological Advancements and Technical Considerations in N 1 Pyrenemethyl Iodoacetamide Research

Spectroscopic Techniques Employing N-(1-Pyrenemethyl)iodoacetamide

N-(1-Pyrenemethyl)iodoacetamide is a fluorescent dye that specifically reacts with sulfhydryl groups, most commonly on cysteine residues within proteins. Its unique photophysical properties make it amenable to a variety of spectroscopic techniques.

Steady-state fluorescence spectroscopy is a fundamental technique used to study the local environment of the pyrene (B120774) fluorophore attached to a biomolecule. The fluorescence emission of N-(1-Pyrenemethyl)iodoacetamide is highly sensitive to the polarity of its microenvironment. core.ac.uk When the probe moves to a more polar environment, a quenching of its fluorescence intensity can be observed. core.ac.uk Conversely, a move to a more nonpolar region can result in an enhancement of fluorescence. core.ac.uk

The excitation maximum of the pyrene moiety is typically around 344 nm, with emission maxima for the monomeric form observed around 376-386 nm and a characteristic shoulder at approximately 396-403 nm. core.ac.uknih.gov A significant feature of pyrene is its ability to form excited-state dimers, known as excimers, when two pyrene molecules are in close proximity (within 6-10 Å). thermofisher.com This results in a broad, structureless emission at a longer wavelength, typically around 470 nm. thermofisher.com The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of conformational changes that bring labeled residues closer together, such as during protein folding or subunit assembly. thermofisher.com

One of the most well-known applications of N-(1-Pyrenemethyl)iodoacetamide is in monitoring the kinetics of actin polymerization. thermofisher.comnih.gov The fluorescence of pyrene-labeled actin monomers changes significantly upon their incorporation into a polymer filament, providing a real-time signal of the polymerization process. nih.govthermofisher.com However, it is important to note that the fluorescence signal may not be directly proportional to the mass of the polymer formed, which requires careful calibration for quantitative studies. nih.gov

Table 1: Spectroscopic Properties of N-(1-Pyrenemethyl)iodoacetamide Conjugates

| Property | Value | Reference |

| Excitation Maximum | ~344 nm | core.ac.uk |

| Monomer Emission Maximum | ~376 - 386 nm | core.ac.uknih.gov |

| Excimer Emission Maximum | ~470 nm | thermofisher.com |

Time-resolved fluorescence spectroscopy provides additional insights into the dynamics of the labeled biomolecule by measuring the fluorescence lifetime of the probe. Conjugates of N-(1-Pyrenemethyl)iodoacetamide are notable for having some of the longest excited-state fluorescence lifetimes among thiol-reactive probes, often exceeding 100 nanoseconds. thermofisher.com This long lifetime provides an extended window to observe dynamic molecular events and interactions.

The fluorescence lifetime can be affected by various factors, including the local environment and the presence of quenching molecules. For instance, acrylamide (B121943) quenching studies can be used to probe the accessibility of the pyrene label to the solvent. core.ac.uk A higher degree of quenching suggests that the probe is more exposed, providing information about the conformational state of the protein. core.ac.uk

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. nih.gov When used in conjunction with N-(1-Pyrenemethyl)iodoacetamide labeling, it can reveal conformational changes induced by ligand binding or other perturbations.

For example, studies on S-100a protein have shown that the addition of metal ions like Ca²⁺ and Zn²⁺ induces different conformational changes, which can be monitored by near-UV CD spectroscopy. core.ac.uk The introduction of the pyrene label itself can sometimes alter the secondary structure of the protein, which can be detected by CD analysis. nih.gov This is an important consideration, as it is crucial to ensure that the label does not significantly perturb the native structure and function of the protein being studied. nih.gov

The high quantum yield and photostability of the pyrene fluorophore make N-(1-Pyrenemethyl)iodoacetamide a suitable label for fluorescence microscopy. This technique allows for the direct visualization of labeled biomolecules, providing spatial and temporal information about their localization and dynamics within cells or in reconstituted systems. nih.gov Single-molecule fluorescence imaging, a specialized form of fluorescence microscopy, can even track the behavior of individual protein molecules in real-time, offering detailed insights into their dynamic features. nih.gov

Strategies for Site-Directed Mutagenesis to Introduce Cysteine Residues for Labeling

A common and powerful strategy for the site-specific labeling of proteins with N-(1-Pyrenemethyl)iodoacetamide is to introduce a unique cysteine residue at a desired location using site-directed mutagenesis. nih.gov Cysteine is an ideal target for such modifications due to its relatively low abundance in many proteins and the high reactivity of its thiol group with iodoacetamide (B48618). nih.gov

Chromatographic Purification of Labeled Biomolecules

After the labeling reaction, it is essential to remove any unreacted N-(1-Pyrenemethyl)iodoacetamide and other impurities from the labeled protein. Chromatographic techniques are widely employed for this purification step. nih.gov

Ion-exchange chromatography (IEX) is a common method that separates molecules based on their net charge. nih.gov This technique can effectively separate the labeled protein from the free dye, as well as distinguish between unlabeled, mono-labeled, and multi-labeled protein species. nih.gov Size-exclusion chromatography (SEC) is another useful technique that separates molecules based on their size. nih.gov It is particularly effective for removing small molecules like the unreacted probe from the much larger labeled protein. nih.gov The choice of chromatographic method and resin depends on the specific properties of the protein and the desired level of purity. nih.gov

Computational Modeling for Pyrene-Labeled Systems

Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to complement experimental studies of pyrene-labeled systems, including those tagged with N-(1-Pyrenemethyl)iodoacetamide. These in silico approaches provide atomic-level insights into the conformational dynamics, environmental interactions, and structural stability of the pyrene probe in complex biological systems. By simulating the movement of atoms over time, researchers can predict and analyze the behavior of the pyrene label and its impact on the labeled molecule, which is often difficult to discern through experimental methods alone. nih.govmdpi.com

MD simulations are instrumental in understanding the binding of pyrene derivatives to proteins. For instance, studies on the interaction of pyrene derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have utilized MD simulations to predict binding modes, calculate binding energies, and identify key stabilizing interactions. nih.govnih.gov These simulations can reveal the specific amino acid residues that interact with the pyrene moiety, highlighting the role of hydrophobic and van der Waals interactions in the binding process. nih.govnih.gov

Furthermore, computational models can elucidate the orientation and dynamics of pyrene within different environments, such as lipid bilayers. Combined with experimental techniques like solid-state 2H-NMR spectroscopy, MD simulations have been used to determine the preferential location, alignment, and mobility of pyrene within a lipid membrane. nih.gov These studies have shown that pyrene tends to align in a specific orientation relative to the bilayer normal, providing valuable information for interpreting fluorescence data from membrane-bound systems. nih.gov

A significant advancement in this field is the use of coarse-grained MD simulations, which allow for the study of larger systems over longer timescales by grouping atoms into single particles. arxiv.org This approach has been successfully applied to investigate the excimer formation of pyrene-labeled lipids, a process dependent on molecular motion over nanometer distances. arxiv.org By relating simulation results to experimental data on excimer formation, researchers can derive important biophysical parameters, such as lipid self-diffusion coefficients. arxiv.org

The accuracy of MD simulations is heavily dependent on the force field used, which is a set of parameters that defines the potential energy of the system. uiuc.eduresearchgate.net Force fields like CHARMM and OPLS are commonly used for simulating biomolecules, and specific parameters for the pyrene moiety are crucial for obtaining reliable results. mdpi.comnih.gov The development and refinement of these parameters are an ongoing area of research to improve the predictive power of computational models for pyrene-labeled systems. nih.gov

Detailed Research Findings

Recent computational studies have provided quantitative insights into the behavior of pyrene-labeled molecules. For example, in a study of a pyrene-based fluorescent ligand binding to transthyretin, umbrella sampling simulations were used to calculate the binding free energy, revealing values of 67 ± 4 and 83 ± 5 kJ/mol for different binding modes. acs.org In another study investigating the interaction of pyrene with human serum albumin, MD simulations, in conjunction with Förster resonance energy transfer (FRET) experiments, estimated the distance between pyrene and a tryptophan residue (Trp214) to be approximately 32 Å, which was in close agreement with the experimental value of 27 Å. nih.gov The simulation also identified that the pyrene ligand was stabilized primarily by hydrophobic interactions with specific phenylalanine and tyrosine residues. nih.gov

The following table provides a representative example of the parameters that might be used in a molecular dynamics simulation of a pyrene-labeled protein in an aqueous environment.

| Parameter | Value/Description | Reference |

| Simulation Software | GROMACS, NAMD, OpenMM | mdpi.comacs.org |

| Force Field | CHARMM36m, OPLS-AA | nih.govnih.gov |

| Water Model | TIP3P | nih.gov |

| Ensemble | NPT (isothermal-isobaric) | mdpi.com |

| Temperature | 300 K | mdpi.com |

| Pressure | 1 atm | mdpi.com |

| Simulation Time | 100 ns | nih.gov |

| Time Step | 2 fs | nih.gov |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | nih.gov |

| Cutoff for Non-bonded Interactions | 1.2 nm | nih.gov |

This table illustrates the typical setup for an all-atom MD simulation. The choice of software, force field, and other parameters is critical for the accuracy and reproducibility of the results. These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the structural and dynamic properties of N-(1-Pyrenemethyl)iodoacetamide and other pyrene-labeled systems.

Emerging Research Avenues and Future Perspectives of N 1 Pyrenemethyl Iodoacetamide

Development of Novel N-(1-Pyrenemethyl)iodoacetamide-Based Probes with Modified Linkers

The functional properties of N-(1-Pyrenemethyl)iodoacetamide are largely dictated by the interplay between the pyrene (B120774) fluorophore and the iodoacetamide (B48618) reactive group. Researchers are now exploring modifications to the linker connecting these two components to create novel probes with enhanced or specialized capabilities. The goal is to develop probes that offer greater specificity, new functionalities, or suitability for different analytical platforms.

One promising area of development is the synthesis of iodoacetamide derivatives with different linker arms to modulate reactivity and steric access to the target thiol groups. For instance, research into other iodoacetamide derivatives has shown that altering the linker can significantly impact the probe's utility. A key example is the development of isotopically-labeled iodoacetamide-alkyne probes for quantitative cysteine-reactivity profiling. nih.gov These probes incorporate an alkyne group, which allows for click chemistry-based conjugation to reporter tags after protein labeling. This approach provides a powerful tool for chemoproteomic studies, enabling the enrichment and identification of labeled peptides by mass spectrometry. nih.gov

The table below summarizes the characteristics of such novel iodoacetamide-based probes, highlighting the modifications and their intended applications.

| Probe Type | Linker Modification | Key Feature | Application |

| Isotopically-Labeled Iodoacetamide-Alkyne | Introduction of an alkyne group and isotopic labeling | Allows for quantitative mass spectrometry-based analysis | Cysteine-reactivity profiling in complex proteomes nih.gov |

Future research in this area could involve the synthesis of N-(1-Pyrenemethyl)iodoacetamide analogues with linkers that are sensitive to specific enzymes or cellular conditions, allowing for conditional activation of the probe. Furthermore, the incorporation of different reactive groups in place of iodoacetamide could expand the range of targetable residues beyond cysteines.

Integration with Advanced Imaging Modalities

The unique photophysical properties of the pyrene group make N-(1-Pyrenemethyl)iodoacetamide an excellent candidate for use with advanced imaging modalities that go beyond conventional fluorescence microscopy. These techniques offer enhanced resolution and provide more detailed information about the molecular environment of the probe.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this transfer is highly dependent on the distance between the two molecules, making it a "molecular ruler" for probing proximity. Research has demonstrated the feasibility of using pyrene as a FRET donor. For example, FRET has been observed between pyrene and a perylene (B46583) acceptor in nucleic acid hybridization assays. nih.gov In these experiments, oligonucleotides were labeled with pyrene and perylene, and hybridization brought the two fluorophores into close proximity, resulting in efficient energy transfer. nih.gov This highlights the potential for using N-(1-Pyrenemethyl)iodoacetamide-labeled proteins as FRET donors to study protein-protein interactions or conformational changes. nih.govberthold.com

Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique where N-(1-Pyrenemethyl)iodoacetamide could see expanded use. FLIM measures the time a fluorophore stays in its excited state before emitting a photon. nih.gov This lifetime is sensitive to the fluorophore's local environment, including factors like pH, ion concentration, and molecular binding. nih.govescholarship.org As the fluorescence of pyrene is already known to be environment-sensitive, FLIM measurements of N-(1-Pyrenemethyl)iodoacetamide-labeled proteins could provide quantitative information about the cellular microenvironment and the conformational state of the labeled protein. This could be particularly valuable for studying metabolic changes within cells or organelles. escholarship.orgarvojournals.org

Super-Resolution Microscopy techniques, such as STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), have revolutionized biological imaging by breaking the diffraction limit of light. biotium.comnih.gov These methods allow for the visualization of cellular structures at the nanoscale. oni.biospringernature.com The development of bright, photostable fluorescent probes is crucial for these techniques. biotium.com While the use of N-(1-Pyrenemethyl)iodoacetamide in super-resolution microscopy is not yet widely reported, its potential is significant. Future work could focus on optimizing its photophysical properties or developing new pyrene-based probes specifically for these advanced imaging platforms.

The table below outlines the potential applications of N-(1-Pyrenemethyl)iodoacetamide with advanced imaging modalities.

| Imaging Modality | Principle | Potential Application with N-(1-Pyrenemethyl)iodoacetamide |

| FRET | Energy transfer between a donor and acceptor fluorophore in close proximity nih.gov | Studying protein-protein interactions and conformational changes by using the labeled protein as a FRET donor nih.govberthold.com |

| FLIM | Measurement of the fluorescence decay rate of a fluorophore nih.govescholarship.org | Quantifying changes in the cellular microenvironment and protein conformation arvojournals.org |

| Super-Resolution Microscopy | Imaging below the diffraction limit of light biotium.comspringernature.com | Nanoscale localization of labeled proteins within cellular structures |

Exploration in New Biological Systems and Pathways

Beyond its classical use in studying cytoskeletal dynamics through the labeling of actin, N-(1-Pyrenemethyl)iodoacetamide and its derivatives are being explored in a variety of new biological contexts. The ability to specifically label cysteine residues makes it a versatile tool for investigating the structure, function, and regulation of a wide range of proteins.

One major area of expansion is in the study of enzyme kinetics and inhibition . By labeling a cysteine residue in or near the active site of an enzyme, researchers can monitor conformational changes that occur during substrate binding and catalysis. nih.govnanalysis.com The environment-sensitive fluorescence of the pyrene moiety can provide real-time information on these dynamic processes.

Another significant emerging application is in the field of chemoproteomics , particularly in the global analysis of cysteine reactivity. As demonstrated with iodoacetamide-alkyne probes, this class of reagents can be used to profile the reactivity of thousands of cysteine residues across the entire proteome. nih.gov This approach can provide insights into cellular signaling pathways that involve redox-sensitive cysteines and can be used to identify the targets of electrophilic drugs or metabolites.

Furthermore, the principles of FRET, as discussed earlier, open up avenues for designing novel biosensors. An N-(1-Pyrenemethyl)iodoacetamide-labeled protein could be paired with another fluorophore-labeled protein to create a system that reports on the formation of a specific protein complex. berthold.comnih.gov This would allow for the visualization of protein-protein interaction networks in living cells. The application of pyrene in FRET-based nucleic acid detection also suggests that N-(1-Pyrenemethyl)iodoacetamide could be adapted for studying protein-DNA or protein-RNA interactions. nih.gov

The table below details some of the new biological systems and pathways being explored with iodoacetamide-based probes.

| Biological Area | Research Focus | Methodological Approach |

| Enzyme Kinetics | Real-time monitoring of enzyme conformational changes | Fluorescence spectroscopy of labeled enzymes nanalysis.com |

| Chemoproteomics | Global profiling of cysteine reactivity | Labeling with modified iodoacetamide probes followed by mass spectrometry nih.gov |

| Protein-Protein Interactions | Visualization of protein complex formation in living cells | FRET-based assays using labeled proteins berthold.comnih.gov |

| Nucleic Acid Interactions | Detection of nucleic acid hybridization and protein-nucleic acid binding | FRET between pyrene-labeled probes and other fluorophores nih.gov |

常见问题

Q. How can this compound be integrated into studies of reactive oxygen species (ROS) generation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。